5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another pyrimidine derivative with different functional groups.
Uniqueness
5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21ClN6 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C16H21ClN6/c1-11-8-12(2)21-16(20-11)23-6-4-14(5-7-23)22(3)15-18-9-13(17)10-19-15/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
OSHAKBZCMFJQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl)C |
Origin of Product |
United States |
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